Cas no 5930-94-9 (3-Nitropyrrole)
3-Nitropyrrole Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-1H-pyrrole
- 3-Nitropyrrole
- 1H-Pyrrole, 3-nitro-
- LOJNBPNACKZWAI-UHFFFAOYSA-N
- Beta-Nitropyrrole
- 3-nitro-1H-pyrole
- PubChem22365
- 3-Nitro-1H-pyrrole #
- LOJNBPNACKZWAI-UHFFFAOYSA-
- KM0297
- 8828AB
- FCH919146
- TRA0022833
- SY004596
- AX8088613
- AB0050742
- ST2404236
- SCHEMBL28818
- AMY14174
- DTXSID80208042
- A832259
- AKOS006229842
- 5930-94-9
- CS-W008547
- N0502
- AI3-34175
- MFCD00059714
- FT-0694661
- InChI=1/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H
- CHEMBL1651442
- SB62062
- AC-4409
- AS-31257
-
- MDL: MFCD00059714
- Inchi: 1S/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H
- InChI Key: LOJNBPNACKZWAI-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CNC=1)=O
Computed Properties
- Exact Mass: 112.02700
- Monoisotopic Mass: 112.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 98.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 61.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.408±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 98.0 to 101.0 deg-C
- Boiling Point: 267.9±13.0 ºC (760 Torr),
- Flash Point: 115.8±19.8 ºC,
- Refractive Index: 1.6
- Solubility: Slightly soluble (8 g/l) (25 º C),
- PSA: 61.61000
- LogP: 1.44610
- Solubility: Not determined
3-Nitropyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Nitropyrrole Pricemore >>
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| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0502-1G |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N139048-250mg |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N139048-50mg |
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¥69.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N139048-1g |
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020927-1g |
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3-Nitropyrrole Suppliers
3-Nitropyrrole Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-Nitropyrrole
3-Nitropyrrole (CAS No. 5930-94-9): An Overview of Its Properties, Applications, and Recent Research Advances
3-Nitropyrrole (CAS No. 5930-94-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and materials science. This compound, characterized by its unique structure and reactivity, has found applications in various areas, including pharmaceuticals, materials synthesis, and chemical synthesis. In this comprehensive overview, we will delve into the properties, applications, and recent research advancements of 3-nitropyrrole.
Chemical Structure and Properties
3-Nitropyrrole is a five-membered heterocyclic compound with a nitro group attached to the 3-position of the pyrrole ring. The molecular formula of 3-nitropyrrole is C4H4N2O2, and it has a molecular weight of 108.09 g/mol. The presence of the nitro group imparts significant electronic and steric effects to the molecule, making it highly reactive and useful in various chemical transformations.
The physical properties of 3-nitropyrrole include its melting point (118-120°C) and boiling point (246°C). It is a solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF). The compound's solubility in water is limited due to its hydrophobic nature.
Synthesis and Reactions
3-Nitropyrrole can be synthesized through various methods, with one of the most common approaches involving the nitration of pyrrole using a mixture of nitric acid and sulfuric acid. This reaction selectively introduces the nitro group at the 3-position of the pyrrole ring. Other synthetic routes include the condensation of 3-nitroacrylonitrile with ammonia or the cyclization of 3-nitropropenylamine.
The reactivity of 3-nitropyrrole is primarily attributed to its nitro group, which can undergo reduction to form amino derivatives. These amino derivatives are valuable intermediates in the synthesis of more complex molecules. Additionally, 3-nitropyrrole can participate in electrophilic aromatic substitution reactions, Michael additions, and other nucleophilic additions due to its electron-rich pyrrole ring.
Applications in Pharmaceuticals and Materials Science
3-Nitropyrrole has found applications in the pharmaceutical industry as a building block for synthesizing bioactive compounds. Its ability to undergo selective functionalization makes it an attractive starting material for drug discovery programs. For example, derivatives of 3-nitropyrrole have been explored for their potential as anti-inflammatory agents and as inhibitors of specific enzymes involved in disease pathways.
In materials science, 3-nitropyrrole-based polymers have shown promise in various applications due to their unique electronic properties. These polymers can be used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The presence of the nitro group in these polymers can enhance their charge transport properties and stability under different environmental conditions.
Recent Research Advances
The ongoing research on 3-nitropyrrole continues to expand its potential applications. Recent studies have focused on developing new synthetic methods to access functionalized derivatives with improved properties. For instance, a study published in the Journal of Organic Chemistry reported a novel catalytic method for the selective reduction of the nitro group in 3-nitropyrrole, leading to high yields of amino derivatives with excellent regioselectivity.
In another study published in Advanced Materials, researchers explored the use of 3-nitropyrrole-based polymers as active layers in organic photovoltaic devices. The results showed that these polymers exhibited enhanced light absorption and charge transport properties compared to traditional materials, making them promising candidates for next-generation solar cells.
Beyond these applications, there is growing interest in using 3-nitropyrrole-based compounds as sensors for detecting specific analytes. A recent publication in Analytical Chemistry described a sensor based on a derivative of 3-nitropyrrole strong>, which demonstrated high sensitivity and selectivity for detecting heavy metal ions in aqueous solutions.
Safety Considerations and Environmental Impact strong> p > < p >While 3 - Nitropyrrole strong >is generally considered safe when handled properly , it is important to follow standard laboratory safety protocols when working with this compound . Proper personal protective equipment (PPE) , such as gloves , goggles , and lab coats , should be worn at all times . Additionally , appropriate ventilation should be used to minimize exposure to vapors . p > < p >From an environmental perspective , care should be taken to ensure that 3 - Nitropyrrole strong >and its derivatives are disposed of according to local regulations . Proper waste management practices can help minimize any potential environmental impact . p > < p >< strong >Conclusion strong > p > < p >< strong > 3 - Nitropyrrole strong >(CAS No . 5930 - 94 - 9) is a versatile compound with a wide range of applications in chemistry , biology , and materials science . Its unique chemical structure and reactivity make it an attractive building block for synthesizing bioactive compounds , functional materials , and advanced sensors . Ongoing research continues to uncover new possibilities for this compound , further highlighting its importance in modern scientific endeavors . p > article > < / response >
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